

# ES-072: A Comparative Analysis in T790M-Positive vs. T790M-Negative Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ES-072    |           |
| Cat. No.:            | B15613332 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, **ES-072**, in the context of T790M-positive and T790M-negative non-small cell lung cancer (NSCLC). **ES-072** is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation, and exhibits a novel dual mechanism of action by also inducing the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This guide synthesizes preclinical and clinical data to objectively evaluate its performance against other EGFR inhibitors.

### **Executive Summary**

**ES-072** demonstrates high potency against both wild-type and mutant forms of EGFR, with a reported IC₅₀ of less than 1 nM for the T790M/L858R mutant.[1] This positions it as a promising therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) due to the T790M mutation. A first-in-human Phase 1 clinical trial in patients with EGFR T790M-positive NSCLC has shown promising anti-tumor activity, with an objective response rate of 46.2% and a disease control rate of 76.9%.[2][3] The recommended Phase 2 dose was determined to be 300 mg once daily, with a manageable safety profile.[2][3]

A distinguishing feature of **ES-072** is its ability to induce proteasomal degradation of PD-L1, thereby enhancing anti-tumor immunity.[1] This dual-action mechanism, targeting both the tumor cell's proliferative signaling and its ability to evade the immune system, sets it apart from



other EGFR inhibitors. While direct comparative clinical data in T790M-negative patients is limited, its high in vitro potency against wild-type EGFR suggests potential efficacy in this setting, although this requires further investigation.

#### **Data Presentation**

Table 1: In Vitro Potency of ES-072 and Other EGFR

**Inhibitors** 

| Compound    | EGFR Status      | IC50 (nM) |
|-------------|------------------|-----------|
| ES-072      | Wild-Type        | < 1[1]    |
| T790M/L858R | < 1[1]           |           |
| Osimertinib | Wild-Type        | 17        |
| T790M/L858R | 15               |           |
| Rociletinib | Wild-Type        | -         |
| Т790М       | 23-37            |           |
| Afatinib    | Wild-Type        | -         |
| Т790М       | 57-165           |           |
| Erlotinib   | Wild-Type        | 7         |
| L858R       | 12               |           |
| Gefitinib   | Exon 19 Deletion | -         |
| L858R       | -                |           |

Note:  $IC_{50}$  values for osimertinib, rociletinib, afatinib, and erlotinib are sourced from various preclinical studies and may have been determined under different experimental conditions. A direct head-to-head comparison in the same assay is ideal for definitive conclusions.

# Table 2: Clinical Efficacy of ES-072 in T790M-Positive NSCLC (Phase 1 Study)



| Parameter                       | Result                  |
|---------------------------------|-------------------------|
| Objective Response Rate (ORR)   | 46.2%[2][3]             |
| Disease Control Rate (DCR)      | 76.9%[2][3]             |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily[2][3] |
| Half-life (t½)                  | 24.5 hours[2][3]        |

## **Mandatory Visualization**





Click to download full resolution via product page

EGFR signaling and **ES-072**'s dual mechanism of action.



Typical experimental workflow for evaluating an EGFR inhibitor.

# Experimental Protocols Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate NSCLC cells (both T790M-positive, e.g., H1975, and T790M-negative/EGFR-mutant, e.g., PC9) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with serial dilutions of ES-072 or other EGFR inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150  $\mu L$  of DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

#### **Western Blot for PD-L1 Degradation**

- Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency in 6-well plates. Treat the cells with **ES-072** (e.g., 10 μM) for various time points (e.g., 0, 6, 12, 24 hours). To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1 hour before adding **ES-072**.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.



- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
   Incubate with primary antibodies against PD-L1, EGFR, p-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software.

### In Vivo Tumor Xenograft Model

- Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975 for T790M-positive) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration: Administer **ES-072** orally at a predetermined dose and schedule. The control group receives the vehicle.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).
- Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

### Conclusion

**ES-072** is a potent third-generation EGFR inhibitor with a unique dual mechanism of action that includes the induction of PD-L1 degradation. Its high potency against the T790M resistance mutation, coupled with promising early clinical data, makes it a strong candidate for the treatment of T790M-positive NSCLC. While its efficacy in T790M-negative tumors is supported by its low nanomolar IC₅₀ against wild-type EGFR, further dedicated clinical investigations are necessary to fully elucidate its therapeutic potential in this patient population. A comprehensive



kinase selectivity profile of **ES-072** is not yet publicly available and would be valuable in further assessing its overall safety and off-target effects. The provided experimental protocols offer a framework for researchers to further investigate the comparative performance of **ES-072** and other EGFR inhibitors in various preclinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. First-in-Human Phase 1 Study of ES-072, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- To cite this document: BenchChem. [ES-072: A Comparative Analysis in T790M-Positive vs. T790M-Negative Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613332#es-072-s-performance-in-t790m-positive-vs-negative-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com